2-Hydroxypyridine

Description

Structural Isomerism and Tautomerism of 2-Hydroxypyridine (B17775)

A key feature of this compound is its existence as a mixture of two readily interconverting tautomers: the lactim form (this compound) and the lactam form (2-pyridone). chemtube3d.com This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is sensitive to the physical state of the compound and the nature of the solvent. wikipedia.orgwuxibiology.com The interconversion between these two forms has been extensively studied using various spectroscopic and theoretical methods. nih.gov While the direct, single-molecule tautomerization has a high energy barrier, the process can be facilitated through self-catalysis via dimerization or with the help of solvent molecules like water. wikipedia.orgwuxibiology.comrsc.org

This compound (Lactim) Tautomer

The this compound form, also referred to as the lactim or enol form, is an aromatic heterocyclic compound featuring a hydroxyl (-OH) group attached to the carbon atom at the 2-position of the pyridine (B92270) ring. chemtube3d.comnih.gov This tautomer is characterized by a fully aromatic pyridine ring structure. wuxibiology.com Theoretical calculations show that the carbon-carbon bond lengths in the ring are suggestive of aromatic resonance. wuxibiology.com The lactim form is the more stable tautomer in the gas phase and is favored in non-polar solvents. wikipedia.orgnih.gov In the gas phase, the energy difference in favor of the enol (lactim) form is approximately 3 kJ/mol. nih.gov

2-Pyridone (Lactam) Tautomer

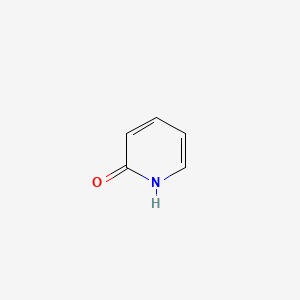

The 2-pyridone form, also known as the lactam or keto form, possesses a carbonyl group (C=O) and a proton on the nitrogen atom, formally named Pyridin-2(1H)-one. wikipedia.orgchemtube3d.com Although the aromaticity of the six-membered ring is disrupted compared to the lactim form, the 2-pyridone tautomer can still exhibit aromatic character due to the delocalization of the nitrogen lone pair electrons into the ring. chemtube3d.com This form is predominantly favored in the solid state and in polar solvents like water and alcohols. wikipedia.orgnih.gov The stability of the lactam form in polar media is attributed to its higher dipole moment and its ability to form strong hydrogen bonds. wuxibiology.comrsc.org In water, the equilibrium constant strongly favors the 2-pyridone form, with an estimated internal energy difference of about 12 kJ/mol. nih.gov

Experimental Evidence for Tautomeric Forms

The existence and equilibrium between the this compound and 2-pyridone tautomers have been confirmed by a range of experimental techniques. nih.gov These methods have provided detailed insights into the structure of each tautomer and the factors influencing their relative stability.

X-ray crystallography has been instrumental in determining the structure of the compound in the solid state. nih.gov Studies have unequivocally shown that the predominant form in the crystalline phase is the 2-pyridone (lactam) tautomer. wikipedia.orgstackexchange.com High-resolution X-ray diffraction data reveals that in the crystal, the molecules are linked by N-H···O hydrogen bonds, forming puckered chains, rather than the cyclic dimers that can occur in solution or the vapor phase. wikipedia.orgnih.gov The determination of bond lengths and the location of the hydrogen atom on the nitrogen atom confirm the lactam structure. wikipedia.orgnih.gov

Infrared (IR) spectroscopy provides clear evidence for the dominant tautomeric form in different phases. nih.gov In the solid state, the IR spectrum of the compound shows a characteristic longitudinal frequency for the C=O bond, which is indicative of the 2-pyridone (lactam) form, while the frequencies corresponding to an O-H group are absent. wikipedia.orgstackexchange.com In the gas phase or in low-temperature inert matrices, IR spectra show bands corresponding to both tautomers, allowing for the estimation of their relative concentrations. researchgate.netnih.gov Studies of hydrogen-bonded clusters with water have also been conducted using IR spectroscopy to understand the effects of hydration on the tautomeric equilibrium. aip.orgresearchgate.net

Ultraviolet (UV) spectroscopy is a powerful tool for the quantitative determination of the amounts of the two tautomeric forms in solution. semanticscholar.orgresearchgate.net The lactim and lactam forms have distinct chromophores and therefore exhibit different absorption maxima. uni-muenchen.de By comparing the UV spectrum of a sample in a given solvent to the spectra of "fixed" derivatives (O-methylated for the lactim form and N-methylated for the lactam form), the equilibrium constant (KT) can be calculated. semanticscholar.orgumich.edu For instance, in chloroform (B151607), the co-existence of both tautomers of 3-ethoxycarbonyl-2(1H)-pyridone was demonstrated by the presence of two absorbance maxima at 300 nm (lactim) and 330 nm (lactam). uni-muenchen.de This technique has been used extensively to study the influence of solvent polarity and substituents on the tautomeric equilibrium. semanticscholar.orgresearchgate.net

Research Data on this compound Tautomerism

The following tables summarize key quantitative data from research on the tautomerism of this compound.

Table 1: Tautomeric Equilibrium Constant (KT = [lactam]/[lactim]) in Various Solvents

| Solvent | Dielectric Constant (ε) | KT | Reference |

| Gas Phase | 1 | 0.4 | wuxibiology.com |

| Cyclohexane | 2.0 | 0.4 | wuxibiology.com |

| Chloroform | 4.8 | 2.1 | wuxibiology.com |

| Acetic Acid | 6.2 | 8.0 | wuxibiology.com |

| Acetonitrile (B52724) | 37.5 | 13.0 | wuxibiology.com |

| Water | 78.4 | 910 | wuxibiology.com |

This table illustrates the significant shift in the tautomeric equilibrium towards the lactam (2-pyridone) form as the polarity of the solvent increases.

Table 2: Energy Differences Between Tautomers

| Phase/Solvent | Energy Difference (kJ/mol) | Favored Tautomer | Reference |

| Gas Phase | ~3 | This compound (Lactim) | nih.gov |

| Solid State | 2.43 to 3.3 | 2-Pyridone (Lactam) | wikipedia.org |

| Liquid State | 8.83 to 8.95 | 2-Pyridone (Lactam) | wikipedia.org |

| Water | ~12 | 2-Pyridone (Lactam) | nih.gov |

This table highlights the energetic preference for the lactim form in the gas phase and the lactam form in condensed phases.

Microwave Spectroscopy

Microwave spectroscopy has been a crucial tool for the unambiguous identification and structural characterization of the this compound and 2-pyridone tautomers in the gas phase. nih.govmdpi.com Rotational spectra for both tautomers and their deuterated isotopomers have been measured, allowing for the determination of precise rotational constants and molecular geometries. acs.orgresearchgate.net

A key finding from these studies is the significant difference in the ¹⁴N nuclear quadrupole coupling tensors for the two tautomers. acs.org For instance, the eQqcc(N) values were found to have opposite signs, providing a distinct spectroscopic signature for each form. acs.org In (Z)-2-hydroxypyridine, the ¹⁴N quadrupole coupling strengths are eQqaa(N) = −0.076(11) MHz, eQqbb(N) = −2.283(6) MHz, and eQqcc(N) = 2.359(6) MHz. acs.org In contrast, for 2-pyridone, the values are eQqaa(N) = 1.496(4) MHz, eQqbb(N) = 1.269(4) MHz, and eQqcc(N) = −2.765(4) MHz. acs.org This data, supported by DFT calculations, offers definitive proof of the distinct electronic environments of the nitrogen atom in the enol and keto forms. acs.org Furthermore, microwave studies on hydrated clusters have shown that the presence of even a single water molecule can shift the tautomeric equilibrium. researchgate.netnih.gov

| Tautomer | eQqaa(N) | eQqbb(N) | eQqcc(N) |

|---|---|---|---|

| (Z)-2-Hydroxypyridine | -0.076(11) | -2.283(6) | 2.359(6) |

| 2-Pyridone | 1.496(4) | 1.269(4) | -2.765(4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to investigate the tautomeric equilibrium of this compound in solution. researchgate.net However, discriminating between the two tautomeric forms using NMR can be challenging because the observed chemical shifts often represent a weighted average due to rapid interconversion at room temperature. semanticscholar.orgresearchgate.net Despite this, some studies have successfully used ¹H and ¹³C NMR data, often in conjunction with "fixed" N-methyl or O-methyl derivatives, to probe the equilibrium. semanticscholar.orgresearchgate.net

For the unsubstituted compound, it is generally accepted that in solvents like CDCl₃ and DMSO, the compound exists mainly in the 2-pyridone form. semanticscholar.org For example, in a study of 2-hydroxy-5-nitropyridine (B147068), both ¹H and ¹³C NMR signals in DMSO-d₆ and CD₃OD indicated that the compound is predominantly in the pyridone (oxo) form. semanticscholar.org NOE experiments on this derivative showed an enhancement of the H-6 signal upon irradiation of the N-H signal, confirming the proximity of these protons and supporting the prevalence of the pyridone tautomer. semanticscholar.org

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium between this compound and 2-pyridone is not fixed but is highly sensitive to environmental factors, most notably the solvent and the presence of substituents on the pyridine ring. wuxibiology.comresearchgate.net

Solvent Effects

The solvent plays a critical role in determining which tautomer is more stable. wuxibiology.comwikipedia.org This effect is primarily driven by the solvent's polarity and its ability to engage in hydrogen bonding. wuxibiology.comechemi.com

The polarity of the solvent has a profound impact on the tautomeric equilibrium. wuxibiology.comechemi.com The 2-pyridone tautomer has a significantly larger dipole moment than the this compound tautomer. wuxibiology.com Consequently, polar solvents preferentially stabilize the more polar 2-pyridone form, shifting the equilibrium in its favor. mdpi.comwikipedia.orgechemi.com Conversely, non-polar solvents favor the less polar this compound form. wikipedia.orgstackexchange.com

In the gas phase or in non-polar solvents like cyclohexane, the energy difference between the two tautomers is small, and they can coexist in comparable amounts, with the enol (this compound) form being slightly favored in the gas phase. nih.govmdpi.com In contrast, in highly polar solvents like water, the equilibrium strongly favors the 2-pyridone form, with an equilibrium constant reported to be as high as 900. nih.govmdpi.com The calculated dipole moment for 2-pyridone is around 5.29-5.97 Debye, whereas for this compound it is much lower, at 1.65-1.83 Debye, which explains the stabilization in polar media. wuxibiology.com

| Solvent | Dielectric Constant (ε) | Keq |

|---|---|---|

| Gas Phase | 1 | ~0.33 |

| Cyclohexane | 2.02 | 1.7 |

| Chloroform | 4.81 | 6.0 |

| Water | 78.4 | ~900 |

Hydrogen bonding is a key factor in the stabilization of the tautomers, particularly in protic solvents like water. wuxibiology.comechemi.com The 2-pyridone form, with its N-H group (a good hydrogen bond donor) and C=O group (a good hydrogen bond acceptor), can engage in stronger hydrogen bonding interactions with water compared to the this compound form. echemi.comrsc.org Water molecules can solvate 2-pyridone by forming hydrogen bonds, which significantly stabilizes this tautomer and shifts the equilibrium from the hydroxy to the keto form. wuxibiology.com Theoretical calculations show that the presence of bridging water molecules not only stabilizes the 2-pyridone form but also reduces the energy barrier for the tautomerization process. wuxibiology.com In aqueous solutions, it is thermodynamically unfavorable for the tautomers to form self-associated dimers; they preferentially form hydrogen bonds with the surrounding water molecules. rsc.org

Polarity of Solvents

Substituent Effects on Tautomerism

The electronic nature and position of substituents on the pyridine ring can significantly alter the tautomeric equilibrium. semanticscholar.orgresearchgate.net Both electron-donating and electron-withdrawing groups can influence the relative stability of the this compound and 2-pyridone forms. oup.com

Studies have shown that substituents in the α-positions (positions 3 and 6) have a much greater effect on the tautomerism than groups in the β-positions (positions 4 and 5). rsc.org Chlorination at different positions of the ring demonstrates this positional dependence. nih.gov In the gas phase, chlorination at position 5 or 6 strongly stabilizes the this compound tautomer. nih.gov Conversely, chlorine substitution at position 3 or 4 results in a significant population of the 2-pyridone form, even in the gas phase. nih.gov

Electron-withdrawing groups, such as a nitro group, can also impact the equilibrium. An investigation of 2-hydroxy-5-nitropyridine revealed that it exists predominantly in the pyridone form in the solid state and in solution. semanticscholar.orgresearchgate.net However, the relationship is not always straightforward. For instance, a study on 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine found that the two strongly electron-withdrawing methoxycarbonyl groups had a surprisingly small effect on increasing the proportion of the hydroxypyridine form. rsc.org These findings highlight the complex interplay of electronic, steric, and resonance effects that substituents impart on the tautomeric balance. oup.com

Temperature Effects

The equilibrium between the this compound (lactim) and 2-pyridone (lactam) tautomers is notably influenced by temperature. Studies have demonstrated that an increase in temperature can shift the equilibrium. For instance, in the case of 6-chloro-2-pyridone, the population of the lactim tautomer was observed to increase with rising temperature. nih.gov Similarly, research on substituted 2-hydroxypyridines in THF/water mixtures indicated that an increase in temperature leads to a greater proportion of the this compound form. researchgate.net

This temperature dependence is a critical factor in understanding and controlling reactions involving this tautomeric system. The equilibrium constant (KT) is a quantitative measure of this relationship.

| Temperature (°C) | Lactam Population (%) | Lactim Population (%) |

|---|---|---|

| 10 | Data not available | Data not available |

| 90 | Data not available | Data not available |

Note: Specific population percentages at 10°C and 90°C for 6-chloro-2-pyridone were part of a graphical representation in the source and are not explicitly stated as numerical values. nih.gov However, the trend clearly shows an increase in the lactim form with temperature.

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. researchgate.net This phenomenon often results in a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. acs.org In the context of this compound, ESIPT is proposed to be the mechanism responsible for the low-energy emission spectra observed, leading to the formation of the 2-pyridone tautomer in the excited state. qut.edu.au

The ESIPT process is a four-level photochemical cycle that can lead to dual emission bands, with the longer wavelength emission originating from the excited keto (tautomer) form. researchgate.netacs.org This process is highly dependent on the solvent environment. Intramolecular hydrogen bonds, which are crucial for ESIPT, are favored in non-polar solvents, while they are weaker in polar and especially protic solvents. researchgate.net In the gas phase, the tautomerization of 2-pyridone to this compound upon excitation is considered a model for photoinduced proton transfer reactions in systems that lack a pre-existing intramolecular hydrogen bond. aip.org This process can involve a conical intersection between excited states, facilitating the transfer. aip.orgresearchgate.net

Significance of this compound in Heterocyclic Chemistry

The structural features of this compound and its derivatives make them highly significant in the broad field of heterocyclic chemistry. Their ability to act as both hydrogen bond donors and acceptors, coupled with their versatile reactivity, underpins their widespread use. nih.gov

Role as a Building Block in Organic Synthesis

This compound and its tautomer, 2-pyridone, are invaluable building blocks in organic synthesis. ottokemi.comchemimpex.comiipseries.org Their unique structures allow for diverse functionalization, making them key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comiipseries.orgchemimpex.com The 2-pyridone scaffold is found in many natural products and has been a focus for synthetic organic chemists due to the biological activities of these compounds. iipseries.orgeurekaselect.com

The versatility of 2-pyridone derivatives stems from their multiple reactive sites, which can be selectively targeted. mdpi.com For example, they can undergo various chemical reactions to produce complex compounds used in medicinal chemistry and materials science. nih.goviipseries.org The development of new synthetic methods, including those utilizing transition metal catalysts, has further expanded the ability to create diverse and complex 2-pyridone derivatives. iipseries.orgeurekaselect.com Substituted pyridines, derived from this compound, are also useful as building blocks in organic synthesis. rasayanjournal.co.in For instance, 2-Formyl-5-hydroxypyridine is a synthetic fine chemical used in the preparation of pharmaceuticals. frontierspecialtychemicals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQKCCHYAOITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Record name | 2-pyridone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-pyridone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051716 | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72762-00-6, 142-08-5, 66396-89-2 | |

| Record name | 2-Pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.8 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Hydroxypyridine and Derivatives

Classical and Conventional Synthetic Approaches

Historically, the synthesis of 2-hydroxypyridine (B17775) has been accomplished through several fundamental reactions. One of the most common methods is the hydrolysis of 2-halopyridines, particularly 2-chloropyridine (B119429). This transformation can be achieved using strong bases like potassium hydroxide (B78521), often at elevated temperatures. osi.lv Variations of this method involve the use of concentrated hydrochloric acid under pressure or aqueous sodium hydroxide in solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org To improve yields and simplify the process from a two-stage to a one-stage reaction, the hydrolysis of 2-chloropyridine can be effectively carried out with an aqueous alkaline solution in the presence of a tertiary alcohol, such as tertiary butyl or amyl alcohol. rsc.org

Another widely employed classical route is the rearrangement of pyridine-N-oxide. Pyridine (B92270) can be oxidized to pyridine-N-oxide using agents like hydrogen peroxide. wikipedia.orgchemeurope.com Subsequent treatment with acetic anhydride (B1165640) triggers a rearrangement, followed by hydrolysis, to yield this compound (in its 2-pyridone form). researchgate.netstackexchange.com This method is a foundational technique for accessing the 2-pyridone core structure. wikipedia.org

The Guareschi-Thorpe condensation is a notable named reaction that provides access to substituted 2-pyridones. wikipedia.orgquimicaorganica.org This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, such as a 1,3-diketone, to construct the heterocyclic ring. wikipedia.orgquimicaorganica.org Additionally, 2-pyridone can be synthesized from 2-pyrone through an exchange reaction with ammonia (B1221849), providing another pathway to this important heterocyclic system. wikipedia.orgchemeurope.com

Modern and Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, modern synthetic strategies have focused on improving efficiency, reducing waste, and employing milder reaction conditions. These include the development of multicomponent reactions and novel catalytic methods.

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov They represent a significant advancement in the synthesis of functionalized 2-pyridone derivatives. nih.govosi.lvresearchgate.net

A key development in green chemistry is the use of solvent-free, or solid-state, reaction conditions, which minimize volatile organic waste. An eco-friendly MCR for the synthesis of diverse 2-pyridone derivatives involves the thermal, catalyst- and solvent-free reaction of components like 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and various amines. rsc.orgrsc.org Another notable example is a three-component condensation performed under solvent-free conditions at elevated temperatures, which offers high yields and short reaction times. mdpi.com This approach aligns with the principles of green chemistry by providing an efficient and environmentally benign route to polysubstituted 2-pyridones. rsc.orgmdpi.com A one-pot, four-component reaction to synthesize 3,4-dihydro-2-pyridone derivatives using a solid acid catalyst (SiO2-Pr-SO3H) under solvent-free conditions has also been reported, highlighting advantages such as high yields, short reaction times, and environmental friendliness. mui.ac.ir

Three-component reactions are a cornerstone of MCR-based strategies for synthesizing 2-pyridone derivatives. These reactions offer a direct and efficient means of assembling the pyridone ring from simple precursors.

A novel and straightforward one-pot synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been developed based on the three-component condensation of aromatic alkenes, aromatic ketones, and ammonium (B1175870) acetate (B1210297). mdpi.com The reaction proceeds by heating the mixture of the three components at 80 °C without any solvent. mdpi.com This method is distinguished by its operational simplicity, higher yields, and shorter reaction times compared to classical methods, offering a greener alternative for the synthesis of these heterocycles. mdpi.com

The table below summarizes the synthesis of various 4,6-substituted aryl-3-cyano-2-pyridones using this solvent-free, three-component approach. The yields demonstrate the efficiency of this green synthetic methodology.

Table 1: Synthesis of 2-Pyridone Derivatives via Three-Component Condensation Reaction conditions: Aromatic Alkene (0.01 mol), Aromatic Ketone (0.01 mol), and Ammonium Acetate (0.01 mol) heated under solvent-free conditions. mdpi.comresearchgate.net

| Product | Alkene Substituent (R1) | Ketone Substituent (R2) | Yield (%) |

| 1 | 4-F | 4-F | 60 |

| 2 | 2-Cl | 2-Cl | 46 |

| 3 | 4-F | 4-Cl | 62 |

| 4 | 4-Cl | 4-F | 58 |

| 5 | 4-Cl | 4-Cl | 65 |

| 6 | 4-OMe | 4-OMe | 55 |

| 7 | 3,4-diMe | 3,4-diMe | 48 |

| 8 | 4-Me | 4-Me | 52 |

| 9 | H | H | 64 |

This table was generated based on data from "Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions". mdpi.comresearchgate.net

Catalytic oxidation methods provide alternative pathways for the synthesis of this compound, often involving the direct functionalization of the pyridine ring or its precursors. These methods are attractive for their potential efficiency and atom economy.

One innovative approach is the oxidative ring expansion of cyclopentenone derivatives into pyridones. This transformation is achieved through the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, which mediates the oxidative amination and subsequent aromatization to the pyridone product. chemrxiv.org The reaction is notable for being operationally simple, rapid, and proceeding under mild conditions with high regioselectivity. chemrxiv.org

Biocatalysis offers a highly selective and environmentally friendly route. Whole cells of the bacterium Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the hydroxylation of various pyridin-2-ols. nih.gov This enzymatic process can selectively introduce a hydroxyl group onto the pyridine ring, demonstrating the potential of microbial transformations in synthesizing functionalized pyridone derivatives. nih.gov

Another method involves the direct oxidation of pyridine-based compounds using elemental fluorine in an aqueous acetonitrile (B52724) mixture. google.com This process can convert compounds like methyl quinoline-4-carboxylate (B1235159) into their corresponding 2-hydroxy derivatives. While highly effective, this method utilizes a powerful and hazardous stoichiometric oxidant. google.com A more traditional, yet relevant, catalytic process involves the oxidation of 2-chloropyridine with hydrogen peroxide to form the corresponding N-oxide, which is then hydrolyzed in a one-pot reaction under alkaline conditions to yield this compound-N-oxide. google.com This method improves upon older routes by increasing yield and reducing organic waste. google.com

Catalytic Oxidation Methods

Oxidation of this compound to this compound-N-oxide

The oxidation of this compound to this compound-N-oxide is a significant transformation in organic synthesis, yielding a compound that serves as an important peptide coupling reagent. thieme-connect.comacs.orgacs.org This section details methodologies employing hydrogen peroxide as the oxidant and the use of in-situ generated catalysts.

Hydrogen peroxide is a preferred oxidant for the synthesis of this compound-N-oxide due to its efficiency and the production of water as the sole byproduct, which is advantageous compared to oxidants like m-chloroperoxybenzoic acid (m-CPBA) that generate hazardous waste. thieme-connect.com However, the reaction is highly exothermic, and the decomposition of hydrogen peroxide presents safety concerns in traditional batch processes, necessitating careful temperature control. thieme-connect.com

Economical considerations often favor using hydrogen peroxide. google.comgoogleapis.com While 30% hydrogen peroxide is commonly used, stronger concentrations, such as 50%, can also be employed. google.comgoogleapis.com The oxidation reaction is typically conducted at elevated temperatures, around 75°C, although both lower and higher temperatures are viable. google.comgoogleapis.com

A study on the oxidation of pyridine by hydrogen peroxide in the gas phase without a catalyst found that the reaction proceeds through a free-radical chain mechanism to form this compound, which is then converted to other products. tsijournals.com

A novel synthetic route for this compound-N-oxide involves the oxidation of 2-chloropyridine with hydrogen peroxide, catalyzed by a catalyst generated in-situ. google.com This method is followed by hydrolysis under alkaline conditions to yield the final product. google.com This "one-pot" reaction simplifies the process, reduces organic waste, and is suitable for industrial production. google.com The catalyst is generated from more affordable starting materials, making the process cost-effective. google.com

The use of titanosilicate catalysts, such as Ti-MWW, has been shown to be highly effective for the oxidation of pyridine to pyridine-N-oxide using hydrogen peroxide, achieving over 99% conversion and selectivity. researchgate.net While not directly on this compound, this highlights the utility of catalyst systems in similar oxidations.

| Catalyst System | Substrate | Oxidant | Key Findings | Reference |

| In-situ generated | 2-Chloropyridine | Hydrogen Peroxide (30%) | "One-pot" reaction, high yield, reduced waste. | google.com |

| Ti-MWW | Pyridine | Hydrogen Peroxide | >99% conversion and selectivity to Pyridine-N-oxide. | researchgate.net |

Hydrogen Peroxide as Oxidant

Continuous Flow Synthesis

A fully continuous flow process has been developed, involving the catalytic oxidation of 2-chloropyridine with hydrogen peroxide, followed by quenching and hydrolysis. acs.orgacs.org A mixed fixed-bed reactor containing a TS-1 catalyst and a 3D-printed static mixer is used to ensure complete conversion. thieme-connect.comacs.orgacs.org This setup allows for a production rate of approximately 8 kg per day with over 90% isolated yield and greater than 99% purity. thieme-connect.comacs.org

The process utilizes a fixed-bed reactor for the oxidation step and a plug flow reactor for the continuous hydrolysis. acs.org The oxidation of 2-chloropyridine is completed within 10 minutes, and the hydrolysis reaction takes 60 minutes. acs.org Sodium sulfite (B76179) is used to quench the reaction system, chosen for its effectiveness in neutralizing hydrogen peroxide. acs.org

The advantages of continuous flow include superior heat and mass transfer, which mitigates the risks associated with the exothermic reaction. thieme-connect.comacs.org Thermal screening of the batch reaction indicated a significant exotherm starting at 95°C, underscoring the safety benefits of the flow process. thieme-connect.com

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Chloropyridine | acs.org |

| Oxidant | Hydrogen Peroxide | acs.orgacs.org |

| Catalyst | TS-1 (Titanium Silicate-1) | thieme-connect.com |

| Reactor Type | Mixed fixed-bed reactor, Plug flow reactor | thieme-connect.comacs.org |

| Production Scale | ~8 kg/day | thieme-connect.comacs.org |

| Isolated Yield | >90% | thieme-connect.comacs.org |

| Purity | >99% | thieme-connect.com |

| Oxidation Time | ~10 minutes | acs.org |

| Hydrolysis Time | 60 minutes | acs.org |

Hydrolysis Reactions

Hydrolysis is a key step in several synthetic routes to this compound and its derivatives. This section focuses on the hydrolysis of 2-chloropyridine.

Hydrolysis of 2-Chloropyridine

The hydrolysis of 2-chloropyridine is a common method for synthesizing this compound. ontosight.ai This transformation can be achieved under various conditions, with aqueous alkaline solutions being particularly effective.

Reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol provides a high-yield, one-stage process for producing high-purity this compound. google.com This method is a significant improvement over older techniques that required harsh conditions and gave low yields. google.com

Tertiary alcohols, such as tert-butyl alcohol or tert-amyl alcohol, are crucial for the reaction to proceed at reflux, as no reaction occurs in their absence. google.comgoogle.com The reaction is typically carried out at temperatures between 80°C and 120°C. google.com Concentrated alkali metal hydroxides, particularly potassium hydroxide, are preferred due to the direct correlation between reaction improvement and the alkalinity of the solution. google.com A molar excess of potassium hydroxide (1.5 to 3 times the equimolar quantity of 2-chloropyridine) is recommended. google.com

On a larger scale, solvent-based processes using dimethylsulfoxide (DMSO) or tert-amyl alcohol for the alkaline hydrolysis of substituted 2-chloropyridines are also effective. google.com

| Reagent/Condition | Specification | Purpose/Finding | Reference |

| Substrate | 2-Chloropyridine | Starting material for hydrolysis. | google.com |

| Alkaline Solution | Aqueous concentrated potassium hydroxide | To provide the hydroxide nucleophile. | google.com |

| Tertiary Alcohol | tert-Butyl alcohol or tert-Amyl alcohol | Essential for the reaction to proceed at reflux. | google.comgoogle.com |

| Temperature | 80°C - 120°C | Reaction temperature range. | google.com |

| Molar Ratio | 1.5-3x molar excess of KOH to 2-chloropyridine | Ensures complete reaction. | google.com |

Role of Tertiary Alcohols

The use of tertiary alcohols has been found to be advantageous in the synthesis of this compound from 2-chloropyridine. Research has shown that conducting the reaction in the presence of a tertiary alcohol, such as tertiary butyl alcohol or tertiary amyl alcohol, can lead to high-purity this compound with a superior yield in a one-stage reaction. google.com This is a significant improvement over previous methods that either produced low yields or required multiple stages. google.com

The reaction involves reacting 2-chloropyridine with an aqueous concentrated potassium hydroxide solution at reflux under atmospheric pressure. google.com The tertiary alcohol acts as a solvent and is typically used in a quantity of 0.5 to 5 times the volume of the aqueous alkaline solution. google.com The reaction is best performed at elevated temperatures, preferably within the boiling range of the reaction mixture. google.com After the reaction is complete, the tertiary alcohol can be recovered, the excess base neutralized, and the resulting salts separated from the this compound product. google.com

It has been noted that tertiary alcohols can also be a source of radicals for deoxygenation reactions, which can be a useful synthetic strategy in certain contexts. researchgate.net Specifically, trifluoroacetates of tertiary alcohols undergo deoxygenation in the presence of diphenylsilane. researchgate.net

Hydrolysis of 2-Chloropyridine-N-oxide

An alternative route to this compound involves the hydrolysis of 2-chloropyridine-N-oxide. A one-pot synthesis method has been developed where 2-chloropyridine is first oxidized to 2-chloropyridine-N-oxide using hydrogen peroxide. google.com This oxidation is carried out in the presence of a catalyst that is generated in-situ. google.com Following the oxidation, the intermediate N-oxide is hydrolyzed under alkaline conditions to yield the final this compound product. google.com This method is reported to significantly improve the yield and reduce the generation of organic waste, making it an environmentally friendlier option suitable for industrial production. google.com

The hydrolysis of halogenonitropyridines has been studied, and it was found that these reactions can proceed through ring fission, followed by cyclization and hydrolysis to form the corresponding this compound.

Synthesis of Substituted 2-Hydroxypyridines

The synthesis of substituted 2-hydroxypyridines is crucial for accessing a wide range of derivatives with diverse applications. The following subsections detail the synthesis of specific methylated and brominated analogs.

The synthesis of 3-methyl-2-hydroxypyridine can be achieved through various routes. One method involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with an ethylenic compound. google.com This approach is particularly useful for preparing 4,5-disubstituted derivatives of 2-methyl-3-hydroxypyridine. google.com Another method involves the hydrogenation of 2-methyl-3-hydroxypyridine precursors over a palladium on carbon (Pd/C) catalyst. dur.ac.uk

A different approach starts from 3-methylpyridine (B133936) (3-picoline), which is produced industrially from acrolein and ammonia. wikipedia.org This can then be converted to the desired product through a series of steps.

A laboratory-scale synthesis might involve the reaction of 2-acylfurans with a source of ammonia under high pressure and temperature. dur.ac.uk

A common laboratory synthesis of 5-methyl-2-hydroxypyridine involves the reaction of 2-bromo-5-methylpyridine (B20793) with potassium tert-butoxide in tert-amyl alcohol. chemicalbook.com The reaction is typically carried out under an inert atmosphere at elevated temperatures for an extended period, followed by treatment with formic acid. chemicalbook.com

Another synthetic route involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. chemicalbook.com This method, which can be carried out in a mixed solvent system of n-butanol and water with a palladium on carbon catalyst, has been reported to produce 2-hydroxy-5-methylpyridine (B17766) in high yield. chemicalbook.comchemicalbook.com

A multi-step process starting from propionaldehyde (B47417) and an acrylic compound can also be employed. google.com These starting materials react to form a 2-formylpentanoic compound, which is then cyclized to a dihydropyridone and subsequently oxidized to yield the this compound derivative. google.com

Table 1: Synthesis of 5-Methyl-2-hydroxypyridine

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-methylpyridine | Potassium tert-butoxide, Formic acid | tert-Amyl alcohol | 100 °C | 40 h | 72% | chemicalbook.com |

| 3-Cyano-6-hydroxypyridine | 5% Pd/C, H₂, Sulfuric acid, Sodium lauryl sulfate | n-Butanol/Water | 50 °C | 6 h | 83% | chemicalbook.comchemicalbook.com |

3-Bromo-2-hydroxypyridine (B31989) can be prepared through the bromination of 3-hydroxypyridine (B118123). One method involves cooling an aqueous solution of sodium hydroxide and adding liquid bromine. google.com 3-Hydroxypyridine dissolved in aqueous sodium hydroxide is then added to the bromine solution while maintaining a controlled temperature. google.com After stirring at room temperature, the pH is adjusted to 7, and the crude product is obtained by recrystallization. google.com

An alternative approach involves the reaction of 3-bromopyridine (B30812) with an alkaline solution to generate 3-bromo-2-pyridone, which exists in tautomeric equilibrium with 3-bromo-2-hydroxypyridine. chembk.com Another documented method involves the reaction of 2-pyridone with bromine and potassium bromide in water. chemicalbook.com

This compound is a useful intermediate in the synthesis of other molecules, such as pyrazolopyridines which act as γ-secretase modulators. chemicalbook.com

Table 2: Synthesis of 3-Bromo-2-hydroxypyridine

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxypyridine | Bromine, Sodium hydroxide | Water | 10-15 °C | 2.5-3 h | 70-75% | google.com |

Computational and Theoretical Chemistry of 2 Hydroxypyridine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the nuanced energetic and structural landscape of the 2-hydroxypyridine (B17775)/2-pyridone system. mdpi.comnih.gov These methods have been applied to study the gas-phase tautomerization, the influence of solvent effects, and the dynamics of proton transfer. mdpi.comtandfonline.com The slight energy difference between the two tautomers in the gas phase, approximately 3 kJ/mol in favor of the enol form, presents a significant challenge for computational methods, making it a benchmark system for assessing the accuracy of theoretical approaches. mdpi.comnih.gov

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the properties of this compound and its tautomer. irjeas.orgacs.org Various DFT functionals and basis sets have been employed to predict their geometries, electronic structures, and the energetics of their interconversion. mdpi.comnih.gov For instance, functionals like B3LYP, CAM-B3LYP, M062X, and ωB97XD, paired with basis sets such as 6-311++G** and aug-cc-pvdz, have been utilized to model the tautomerization reaction. mdpi.comnih.gov The choice of functional can significantly impact the predicted relative stability of the tautomers, with some functionals favoring this compound and others favoring 2-pyridone. mdpi.comresearchgate.net These computational studies are often complemented by experimental data to provide a comprehensive understanding of the system. irjeas.org

Geometry optimization using DFT methods provides detailed insights into the molecular structures of this compound and 2-pyridone. mdpi.comnih.gov These calculations determine the equilibrium bond lengths and angles of the tautomers. For example, optimization at the CAM-B3LYP/aug-cc-pvdz level of theory reveals distinct structural changes upon tautomerization. nih.gov The C2=O11 double bond in 2-pyridone is significantly shorter than the corresponding C2-O11 single bond in this compound. nih.gov Conversely, the C2-N10 and C2-C3 bonds are elongated in 2-pyridone compared to this compound. nih.gov

In a study on 3-bromo-2-hydroxypyridine (B31989), both Hartree-Fock (HF) and DFT (B3LYP) methods were used for geometry optimization. mdpi.com DFT methods, in particular, are noted for their ability to predict molecular structures with reasonable accuracy and moderate computational cost. ijesit.com The optimized geometries from these calculations serve as the foundation for further analysis of the molecule's electronic and spectroscopic properties. mdpi.com

Table 1: Selected Optimized Bond Lengths (Å) for this compound (2-HPY) and 2-Pyridone (2-PY) using CAM-B3LYP/aug-cc-pvdz

| Bond | 2-HPY | 2-PY |

|---|---|---|

| C2-O11 | 1.355 | 1.229 |

| C2-N10 | 1.320 | 1.396 |

| C2-C3 | 1.411 | 1.462 |

Data sourced from a computational study. nih.gov

The electronic structure of this compound is a key focus of DFT studies, providing insights into its reactivity and properties. nih.govmdpi.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.govmdpi.com

The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. mdpi.com For this compound and its derivatives, the energies of these orbitals and the gap between them are calculated to predict their chemical reactivity and kinetic stability. mdpi.comijesit.com In a study of 3-bromo-2-hydroxypyridine, the HOMO was found to be localized on the bromine atom and the π-system of the pyridine (B92270) ring, while the LUMO was distributed over the entire molecule. mdpi.com The transition from HOMO to LUMO, primarily a π → π* transition, indicates a transfer of electron density within the molecule. mdpi.com

Similarly, for 5-chloro-2-hydroxypyridine, HOMO and LUMO analysis using DFT calculations helps to explain the charge transfer interactions occurring within the molecule. ijesit.com

The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a significant parameter derived from electronic structure analysis. nih.govmdpi.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

DFT calculations have been used to determine the frontier orbital gaps for this compound and its tautomer, 2-pyridone, using various functionals. mdpi.comnih.gov These calculations show that the energy gap is sensitive to the chosen level of theory. mdpi.com For 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be approximately 5.4 eV in different solvents, suggesting its stability. mdpi.com

Table 2: Calculated HOMO, LUMO, and Frontier Orbital Gap Energies (eV) for 3-Bromo-2-hydroxypyridine Monomer

| Solvent | HOMO | LUMO | Gap |

|---|---|---|---|

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol (B129727) | -6.879 | -1.475 | 5.403 |

Data sourced from TD-DFT calculations. mdpi.com

The Electronic Localization Function (ELF) is a theoretical tool used to visualize and analyze the electron localization in a molecule. mdpi.comcdnsciencepub.com It provides a quantitative measure of the Pauli repulsion, with values close to 1.0 indicating strong electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 suggests delocalized electrons. cdnsciencepub.com

In the context of 3-bromo-2-hydroxypyridine, ELF analysis has been employed to investigate the distribution of electrons and identify reactive sites on the molecular surface. mdpi.com This analysis, along with the localized orbital locator (LOL), helps in understanding the molecule's chemical bonding and reactivity patterns. mdpi.com

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

Fukui Functions

Fukui functions are a key concept in Density Functional Theory (DFT) used to describe chemical reactivity. faccts.de They help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. faccts.de The function is calculated based on the change in electron density when an electron is added to or removed from the system. faccts.de

For derivatives of this compound, such as 3-bromo-2-hydroxypyridine, Fukui functions have been calculated to understand their reactivity. mdpi.comnih.gov In a study on hydroxypyridine N-oxides, the most probable sites for protonation were determined by analyzing the electrophilic Fukui function. This analysis helps predict how the molecule will interact with other chemical species.

| Method | Site (k) | 1-a | 1-b | 2 |

|---|---|---|---|---|

| MPA fk- | N-1 | 0.05 | 0.01 | 0.01 |

| C-2 | 0.04 | 0.01 | 0.05 | |

| NPA fk- | N-1 | 0.08 | 0.02 | 0.05 |

| C-2 | 0.03 | 0.01 | 0.04 | |

| HOMO fk- | N-1 | 0.19 | 0.10 | 0.04 |

| C-2 | 0.07 | 0.02 | 0.05 |

Note: 1-a and 1-b are tautomers of this compound N-oxide. 2 is 3-hydroxypyridine (B118123) N-oxide. Values in bold in the original source indicate the most favored site of protonation. MPA (Mulliken Population Analysis), NPA (Natural Population Analysis), HOMO (Highest Occupied Molecular Orbital).

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It is employed to simulate UV-visible absorption spectra and investigate photochemical processes. mdpi.comnih.govresearchgate.net For this compound and its derivatives, TD-DFT calculations have been crucial in understanding their photophysics and the mechanism of tautomerization in the excited state. researchgate.netaip.org

Studies on 3-bromo-2-hydroxypyridine have used the TD-DFT approach to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) and to calculate the UV-visible spectrum in both the gas phase and in different solvents. mdpi.comnih.gov In a study of the photophysics of this compound, TD-DFT calculations with functionals like PBE0 and CAM-B3LYP were used to parameterize a model for the coupled potential energy surfaces of its lowest energy excited states. researchgate.net Theoretical simulations of the absorption spectrum of this compound have shown three distinct bands, with the first appearing at a low energy of 4.9 eV. sci-hub.se However, theoretical models have struggled to accurately predict the long-wavelength ππ* band observed experimentally at 294 nm for this compound. sci-hub.se

Basis Set Effects

The choice of basis set in quantum chemical calculations can significantly impact the results, particularly for systems with subtle energy differences like the this compound/2-pyridone tautomers. mdpi.com The gas-phase tautomerization has been investigated using various basis sets, including 6-311++G** and aug-cc-pvdz, in combination with different DFT and coupled-cluster methods. mdpi.comnih.govresearchgate.netnih.gov

Research has shown that while the choice of the functional (e.g., B3LYP, M062X, CAM-B3LYP) is often the dominant factor, the basis set also plays a role. mdpi.com For instance, when using CAM-B3LYP and ωB97XD functionals, the predicted stability of the tautomers was dependent on the basis set used. mdpi.comnih.gov With the aug-cc-pvdz basis set, 2-HPY was found to be more stable, whereas the 6-311++G** basis set slightly favored the 2-PY tautomer. mdpi.com The effect of the basis set on the HOMO-LUMO energy gap was found to be minimal (less than 1%) compared to the effect of the functional used. mdpi.com

Coupled Cluster with Singles and Doubles (CCSD) Methods

Coupled Cluster with Singles and Doubles (CCSD) is a high-level ab initio method that provides accurate results for electron correlation. wikipedia.orgq-chem.com It is often considered a "gold standard" in computational chemistry for systems where DFT methods may be insufficient. researchgate.net The CCSD method has been applied to the this compound/2-pyridone system to accurately determine the energy difference between the two tautomers. mdpi.comnih.govnih.gov

CCSD calculations, regardless of the basis set used (6-311++G** or aug-cc-pvdz), consistently predict that the this compound (2-HPY) form is more stable than the 2-pyridone (2-PY) form by 5–9 kJ/mol. mdpi.comnih.govresearchgate.net This result is in good agreement with the experimental energy difference of 3.23 kJ/mol in favor of 2-HPY. mdpi.comnih.gov In contrast, some DFT functionals like B3LYP incorrectly predict 2-PY to be more stable. mdpi.comnih.govresearchgate.net These findings highlight the importance of using highly correlated methods like CCSD for this sensitive system.

| Method | Basis Set | ΔE° (kJ/mol) |

|---|---|---|

| B3LYP | 6-311++G | -1.16 |

| aug-cc-pvdz | -2.92 | |

| CAM-B3LYP | 6-311++G | -0.58 |

| aug-cc-pvdz | 2.22 | |

| ωB97XD | 6-311++G | -0.89 |

| aug-cc-pvdz | 1.92 | |

| M062X | 6-311++G | 9.14 |

| aug-cc-pvdz | 8.92 | |

| CCSD | 6-311++G** | 5.59 |

| aug-cc-pvdz | 5.32 | |

| Experimental | 3.23 |

Note: A positive ΔE° indicates that 2-HPY is more stable than 2-PY.

Complete Active Space Self-Consistent Field (CASSCF) Approach

The Complete Active Space Self-Consistent Field (CASSCF) method is a multiconfigurational approach essential for studying systems with significant static correlation, such as molecules in their excited states, during bond breaking, or at transition states. aip.orgacs.org For this compound, CASSCF and the subsequent second-order perturbation theory (CASPT2) have been instrumental in mapping the potential energy surfaces of its low-lying excited states and elucidating the mechanism of photo-induced tautomerization. aip.orgacs.orgacs.org

Studies using CASSCF/CASPT2 have analyzed the potential energy curves and crossing points of the excited states. aip.org The results indicate that tautomerization occurs from 2-pyridone to this compound after electronic excitation to the S1 (ππ) state. aip.org From this state, the system can reach a conical intersection with a dissociative S2 (πσ) state, leading to the formation of the hydroxy tautomer in its ground state. aip.org These calculations often employ a large active space, such as 14 electrons in 14 orbitals, to ensure a balanced description of the different electronic states. aip.org The ground state of 2-HPY is found to be more stable than 2-PY by 1.78 kcal/mol, which aligns with other high-level calculations and experimental results. aip.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret wavefunction calculations in terms of localized chemical bonds, lone pairs, and antibonding orbitals. mdpi.comnih.gov It provides insights into charge distribution, hybridization, and stabilizing interactions like hyperconjugation. mdpi.comresearchgate.netscispace.com NBO analysis has been employed to understand the relative stabilities of the this compound and 2-pyridone tautomers. mdpi.comnih.govnih.gov

Spectroscopic Property Predictions and Simulations

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical simulations of infrared (IR), UV-visible, and other spectra provide a powerful complement to experimental measurements, aiding in the assignment of spectral features and understanding the underlying molecular structures and dynamics. irjeas.orgresearchgate.net

Theoretical methods have been used to simulate the absorption spectra of this compound. sci-hub.se The simulated photoabsorption spectrum, computed using TDDFT, shows three main bands. sci-hub.se The first, a moderate intensity band, is located at 4.9 eV. sci-hub.se Calculations have also been used to assign the origin band in the excitation spectrum to a ππ* transition. researchgate.net

The tautomerism between this compound and 2-pyridone has been confirmed by various spectroscopic techniques, including IR, UV, and microwave spectroscopy, with theoretical studies providing support for the experimental findings. mdpi.com For example, the OH stretching vibration of bare 2-HPY is observed experimentally at 3600 cm⁻¹, which is clearly distinct from the NH stretching vibration of 2-PY at 3441 cm⁻¹. researchgate.net Computational studies on clusters of this compound with water and methanol have shown that the IR spectra become very similar to those of the corresponding 2-pyridone clusters, indicating that solvation mediates the tautomerization process. researchgate.net Furthermore, anion photoelectron spectroscopy combined with DFT calculations has been used to study dimer anions, showing that intermolecular electron-induced proton transfer (EIPT) occurs in these systems. jh.edu

Infrared (IR) Spectra Simulation

Computational simulations of the infrared (IR) spectra have been instrumental in distinguishing between the this compound and 2-pyridone tautomers and understanding their vibrational modes. Theoretical studies have successfully predicted the vibrational frequencies for both tautomers, which align with experimental findings. mdpi.comchem-soc.si

For the this compound tautomer, a characteristic O-H stretching vibration is a key spectral feature. researchgate.net In contrast, the IR spectrum of 2-pyridone is distinguished by the absence of the O-H stretch and the presence of a C=O stretching frequency. wikipedia.org The N-H stretching vibration in 2-pyridone is also a significant marker. researchgate.net

Simulations have been performed using various levels of theory, including Density Functional Theory (DFT) with different functionals such as B3LYP, and Møller–Plesset perturbation theory (MP2). chem-soc.si These calculations have been used to analyze the vibrational spectra of the individual tautomers as well as their hydrogen-bonded dimers and clusters with solvent molecules like water and ammonia (B1221849). chem-soc.siresearchgate.net For instance, studies on hydrogen-bonded complexes of this compound with ammonia have shown red-shifts in the O-H stretching frequencies upon complexation. chem-soc.si

Classical molecular dynamics simulations have also been employed to calculate the IR spectra, particularly to study the dynamics of double proton transfer in the 2-pyridone·this compound dimer. These simulations revealed broad spectral features in the mid-IR region, consistent with experimental observations, which are associated with the large-amplitude vibrations of the N-H and O-H protons involved in the transfer process.

The table below presents a comparison of key experimental and computationally simulated vibrational frequencies for the distinct stretching modes of this compound and 2-pyridone.

| Vibrational Mode | Tautomer | Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) |

| O-H Stretch | This compound | 3600 researchgate.net | - |

| N-H Stretch | 2-Pyridone | 3441 researchgate.net | - |

| C-H Stretch | 5-chloro-2-hydroxypyridine | 3133, 3084, 3057 ijesit.com | 3130, 3084, 3035 (Raman) ijesit.com |

| C-C Stretch | 5-chloro-2-hydroxypyridine | 1614, 1554, 992 ijesit.com | 1621, 1548, 1040, 826 (Raman) ijesit.com |

Raman Spectra Simulation

Computational simulations of Raman spectra provide complementary information to IR spectroscopy for the study of this compound and its tautomer. Density functional theory (DFT) calculations, particularly using the B3LYP functional with various basis sets, have been employed to predict the Raman scattering activities of the vibrational modes for both this compound and 2-pyridone. ijesit.com

These simulations have been particularly useful in assigning the vibrational modes observed in experimental FT-Raman spectra. For derivatives such as 5-chloro-2-hydroxypyridine, computational studies have successfully assigned the C-H and C-C stretching vibrations. ijesit.com For example, in 5-chloro-2-hydroxypyridine, the C-H stretching vibrations were computationally observed at 3130, 3084, and 3035 cm⁻¹ in the Raman spectrum. ijesit.com The C-C stretching vibrations for the same molecule were assigned to bands at 1621, 1548, 1040, and 826 cm⁻¹ in the simulated Raman spectrum. ijesit.com

The agreement between the computed and experimental Raman spectra helps to confirm the structural assignments and provides a deeper understanding of the vibrational characteristics of the tautomers.

UV-Visible Spectra Simulation

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to simulate the UV-Visible absorption spectra of this compound and 2-pyridone. These simulations provide insights into the electronic transitions and the relative stability of the tautomers in their excited states.

Theoretical studies have confirmed that the tautomeric equilibrium can be influenced by electronic excitation. aip.org In the ground state, this compound is generally found to be more stable in the gas phase. aip.org However, upon excitation to the first excited singlet state (S₁), the stability can shift, with the 2-pyridone form becoming more stable. aip.org

Simulations have been used to analyze the potential energy surfaces of the excited states and to understand the mechanism of phototautomerization. aip.org These studies have investigated the role of conical intersections between different electronic states in facilitating the tautomerization process. aip.org The calculations help in interpreting experimental UV-vis spectra by assigning the observed absorption bands to specific electronic transitions (e.g., π→π* or n→π*). mdpi.com

The accuracy of the simulated UV-Visible spectra depends on the chosen computational method and basis set. Different functionals and levels of theory have been benchmarked against experimental data to find the most reliable approaches for predicting the electronic spectra of these compounds. mdpi.com

Energetic and Thermodynamic Considerations of Tautomerism

The tautomeric equilibrium between this compound (2-HPY) and 2-pyridone (2-PY) is governed by subtle energetic and thermodynamic factors. Computational chemistry has been a powerful tool to dissect these aspects, providing detailed insights into the relative stabilities of the tautomers, the energy barriers for their interconversion, and their thermodynamic functions.

Relative Stabilities of Tautomers

The relative stability of the this compound and 2-pyridone tautomers is highly dependent on the environment. In the gas phase, experimental and high-level computational studies have shown that this compound is the more stable tautomer by a small energy margin. mdpi.comwikipedia.orgnih.gov The experimental energy difference in the gas phase is approximately 3.23 kJ/mol in favor of the enol (2-HPY) form. mdpi.comresearchgate.net

Computational studies using various methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD) methods, generally support the greater stability of 2-HPY in the gas phase. mdpi.comnih.gov For instance, M062X and CCSD methods predict 2-HPY to be more stable than 2-PY by 5–9 kJ/mol. mdpi.comresearchgate.netnih.gov However, some density functional theory (DFT) methods, like B3LYP, have shown a preference for the 2-pyridone tautomer by 1–3 kJ/mol. mdpi.comresearchgate.netnih.gov The choice of basis set can also influence the outcome of these calculations. mdpi.comresearchgate.net The preference for 2-HPY in the gas phase has been attributed to minimal steric hindrance and electrostatic repulsion. mdpi.comresearchgate.netnih.gov

In contrast, in polar solvents and in the solid state, the equilibrium shifts to favor the 2-pyridone tautomer. mdpi.comwikipedia.orgnih.gov This shift is due to the larger dipole moment of 2-pyridone, which is better stabilized by polar environments. wuxibiology.com For example, in water, the equilibrium constant can be as high as 900, with an internal energy difference of 12 kJ/mol favoring 2-PY. mdpi.comnih.gov In a non-polar solvent like cyclohexane, both tautomers can coexist in comparable amounts. mdpi.comnih.gov

The following table summarizes the relative energy differences (ΔE) between this compound and 2-pyridone calculated by various theoretical methods in the gas phase. A negative value indicates that this compound is more stable.

| Computational Method | Basis Set | ΔE (kJ/mol) (2-PY - 2-HPY) | Reference |

| Experimental (Gas Phase) | - | 3.23 | mdpi.comresearchgate.net |

| M062X | 6-311++G | 5-9 | mdpi.comresearchgate.netnih.gov |

| CCSD | 6-311++G | 5-9 | mdpi.comresearchgate.netnih.gov |

| B3LYP | 6-311++G | -1 to -3 | mdpi.comresearchgate.netnih.gov |

| MP2/6-31G | - | 0.64 (Free Energy) | nih.gov |

| QCISD(T) | TZV2P | 2.9 | nih.gov |

| Ab initio | 3-21G | 10 | mdpi.comnih.gov |

Tautomerization Barrier Heights

The interconversion between this compound and 2-pyridone involves surmounting an energy barrier. Computational studies have extensively investigated the height of this barrier for different tautomerization pathways.

For the intramolecular 1,3-proton shift in the gas phase, a high activation energy barrier is predicted. mdpi.comwikipedia.orgnih.gov Calculations have reported values for this barrier ranging from 125 to 296 kJ/mol depending on the level of theory used. mdpi.comwikipedia.org For example, a CNDO/2 calculation predicted a barrier of 296 kJ/mol, while Hartree-Fock calculations gave a value of 206 kJ/mol. mdpi.com More recent DFT calculations have yielded an average activation energy of 137.152 kJ/mol for the intramolecular gas-phase tautomerization. mdpi.comresearchgate.netnih.gov Another study reported a barrier of approximately 35 kcal/mol (about 146 kJ/mol). acs.orgnih.gov

The tautomerization barrier can be significantly lowered through intermolecular mechanisms, such as catalysis by solvent molecules or through the formation of dimers. For the intermolecular conversion involving a mixed dimer of 2-HPY and 2-PY, the calculated average barrier height is much lower, at around 30.844 kJ/mol. mdpi.comresearchgate.netnih.gov In the presence of water molecules acting as a bridge for proton transfer, the barrier is also substantially reduced. wuxibiology.com DFT calculations have shown that for the non-solvated tautomerization, the energy barrier is about 38.2 kcal/mol, which is significantly reduced to around 12-17 kcal/mol in the presence of one or two water molecules. wuxibiology.com

The following table presents a comparison of calculated tautomerization barrier heights for different mechanisms.

| Tautomerization Mechanism | Computational Method | Barrier Height (kJ/mol) | Reference |

| Intramolecular (gas-phase, 1,3-proton shift) | Average of DFT methods | 137.152 | mdpi.comresearchgate.netnih.gov |

| Intramolecular (gas-phase) | CNDO/2 | 296 | mdpi.com |

| Intramolecular (gas-phase) | HF/3-21G | 206 | mdpi.com |

| Intramolecular (gas-phase) | Configuration Interaction | 160.67 | nih.gov |

| Intramolecular (gas-phase, non-solvated) | DFT | ~159.9 (38.2 kcal/mol) | wuxibiology.com |